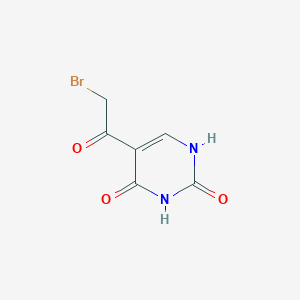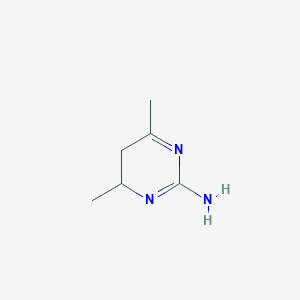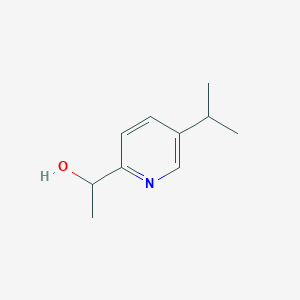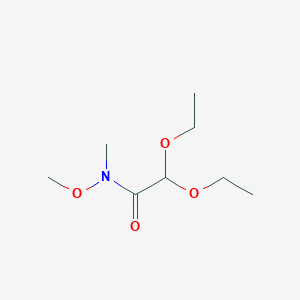![molecular formula C12H7N5 B13117699 7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 264927-73-3](/img/structure/B13117699.png)
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyrimidine ring, with a phenyl group at the 7th position and a carbonitrile group at the 6th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another method involves the use of Schiff base zinc(II) complex supported on magnetite nanoparticles as a reusable catalyst. This reaction typically occurs at 60°C under solvent-free conditions, yielding the desired product in varying yields depending on the reactants used .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and eco-friendliness. The use of reusable catalysts, such as Schiff base zinc(II) complex supported on magnetite nanoparticles, can also be scaled up for industrial applications, ensuring high yields and minimal waste production.
Análisis De Reacciones Químicas
Types of Reactions
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: These reactions often involve the replacement of hydrogen atoms with other functional groups.
Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water.
Cyclization Reactions: These reactions result in the formation of a ring structure.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include enaminonitriles, benzohydrazides, and Schiff base zinc(II) complexes. Reaction conditions often involve microwave irradiation or heating under solvent-free conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reactants and conditions used. For example, the reaction with enaminonitriles and benzohydrazides under microwave conditions yields triazolopyrimidine derivatives .
Aplicaciones Científicas De Investigación
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1, which are involved in various cellular processes . The compound’s structure allows it to bind to these enzymes, thereby inhibiting their activity and exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile include:
1,2,4-Triazolo[1,5-a]pyridines: These compounds have a similar triazole-pyrimidine structure but with different substituents.
Pyrazolo[3,4-d]pyrimidines: These compounds feature a pyrazole ring fused to a pyrimidine ring and exhibit similar biological activities.
Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines: These compounds have an additional pyridine ring fused to the triazolopyrimidine structure.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its phenyl and carbonitrile groups contribute to its ability to interact with various molecular targets, making it a valuable compound in medicinal chemistry and other scientific research fields.
Propiedades
Número CAS |
264927-73-3 |
|---|---|
Fórmula molecular |
C12H7N5 |
Peso molecular |
221.22 g/mol |
Nombre IUPAC |
7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C12H7N5/c13-6-10-7-14-12-15-8-16-17(12)11(10)9-4-2-1-3-5-9/h1-5,7-8H |
Clave InChI |
AXOCENNAUYHNGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=NC3=NC=NN23)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![D-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)-](/img/structure/B13117635.png)
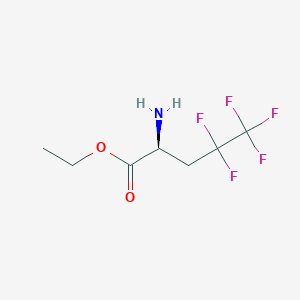
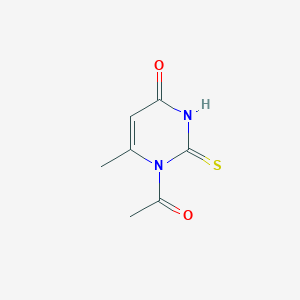
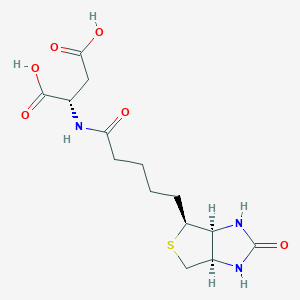
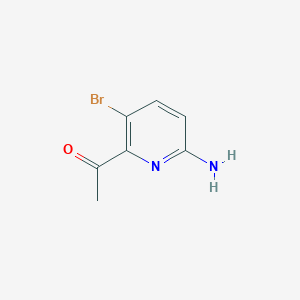
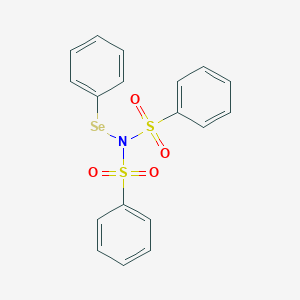
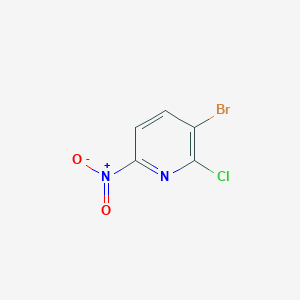
![Thiazolo[4,5-b]pyridine,2-(ethylsulfonyl)-6-methyl-](/img/structure/B13117675.png)
